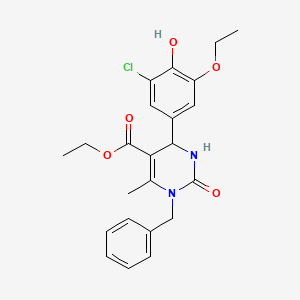
N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide
Vue d'ensemble
Description
N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide, also known as BPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPA is a small molecule that is commonly used as a tool compound to study the biological and physiological effects of certain proteins and enzymes.
Mécanisme D'action
N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide works by binding to specific proteins or enzymes in cells and altering their activity. This compound is known to bind to a variety of proteins, including kinases, phosphatases, and proteases. By binding to these proteins, this compound can either inhibit or activate their activity, leading to changes in cellular signaling pathways and physiological responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer research, this compound has been used to inhibit the activity of certain kinases that are involved in tumor growth and proliferation. In neuroscience research, this compound has been used to activate specific signaling pathways in neurons, leading to changes in synaptic plasticity and memory formation. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins or enzymes. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound does have some limitations for use in lab experiments. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its broad range of targets and mechanisms of action.
Orientations Futures
There are many potential future directions for research on N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide. One area of interest is the development of more specific and selective this compound analogs that can target specific proteins or enzymes with greater precision. Another area of interest is the use of this compound in drug discovery, where it can be used to identify new therapeutic targets and potential drug candidates. Finally, this compound may have applications in the development of new diagnostic tools for cancer and other diseases. Overall, this compound is a promising tool compound with a wide range of potential applications in scientific research.
Applications De Recherche Scientifique
N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide has a wide range of applications in scientific research. It is commonly used as a tool compound to study the biological and physiological effects of certain proteins and enzymes. This compound can be used to inhibit the activity of specific enzymes or to activate certain signaling pathways in cells. This compound has been used in a variety of studies, including cancer research, neuroscience, and drug discovery.
Propriétés
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O3/c1-10-4-6-17(7-5-10)9-14(19)16-12-3-2-11(15)8-13(12)18(20)21/h2-3,8,10H,4-7,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRSBDFGQBERFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[4-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-bromo-6-ethoxyphenoxy]propanoate](/img/structure/B4139891.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4139895.png)
![2-amino-4',4',6',7,7,8'-hexamethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4139906.png)

![[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetonitrile acetate](/img/structure/B4139933.png)
![(2,2-dimethylpropyl)(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B4139935.png)
![2-(1-adamantyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4139939.png)
![dimethyl 5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4139946.png)
![2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4139949.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4139953.png)
![N-(4-bromophenyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4139973.png)
![methyl 4-{3-[4-(dimethylamino)phenyl]-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl}benzoate](/img/structure/B4139979.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4139992.png)